Dysprosium carbonate

概要

説明

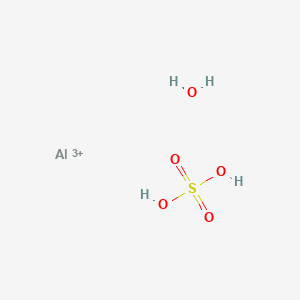

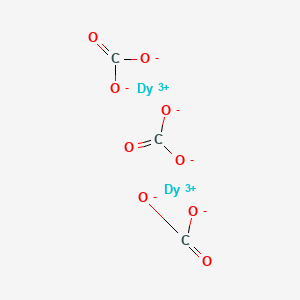

Dysprosium carbonate is a water-insoluble source of dysprosium that can easily be converted to other dysprosium compounds, such as the oxide by heating . It is generally immediately available in most volumes . Dysprosium carbonate, Dy2(CO3)3, and dysprosium sulfate, Dy2(SO4)3, result from similar reactions .

Synthesis Analysis

Dysprosium carbonate nanoparticles can be synthesized through a direct precipitation method using Dy(NO3)3 and Na2CO3 . This is a well-regulated and cost-effective technique for the production of insoluble salts . The optimal precipitation reaction parameters were evaluated through the Taguchi method . The reaction conditions like the concentrations of the reacting species, the rate of the addition of the reagent, and the reactor temperature were also optimized based on an orthogonal array design .Chemical Reactions Analysis

Dysprosium carbonate can be efficiently converted to dysprosium oxide nanoparticles through a one-step thermal decomposition method . Furthermore, the as-synthesized dysprosium carbonate and dysprosium oxide nanoparticles were used as photocatalysts for the photocatalytic degradation of methylene orange under ultraviolet light .Physical And Chemical Properties Analysis

Dysprosium carbonate is a water-insoluble compound . It can easily be converted to other dysprosium compounds, such as the oxide by heating . Carbonate compounds also give off carbon dioxide when treated with dilute acids .科学的研究の応用

1. Photocatalyst Development

Dysprosium carbonate nanoparticles are synthesized through a direct precipitation method using Dy(NO3)3 and Na2CO3. This process, deemed cost-effective and efficient, aids in the production of dysprosium oxide nanoparticles. These nanoparticles are then utilized as photocatalysts for the degradation of methylene orange under ultraviolet light, showcasing their potential in environmental applications (Rahimi‐Nasrabadi et al., 2017).

2. Nanoparticle Synthesis and Applications

Dysprosium carbonates nanoparticles are created using a sonochemical method, leading to the production of dysprosium oxide nanoparticles. These materials exhibit photoluminescence, suggesting potential uses in electronics and optics. The synthesis parameters, such as calcination temperature and sonication time, significantly influence the morphology and particle size of the final product, indicating a customizable approach for various applications (Salavati‐Niasari et al., 2010).

3. Magnetic Properties and Structural Analysis

The study of dysprosium-incorporated tungstoarsenates reveals the magnetic properties of these compounds, useful in advanced material sciences. Such investigations contribute to the understanding of dysprosium carbonate's role in creating materials with unique magnetic properties, relevant in various high-tech applications (Li et al., 2012).

4. Corrosion Resistance Enhancement

Research demonstrates the effectiveness of dysprosium in improving the adherence of the Al2O3/NiAl interface. This property is crucial in corrosion resistance, highlighting dysprosium carbonate's significance in developing more durable and long-lasting materials in industrial applications (Zhang et al., 2013).

5. Recovery and Recycling Processes

Studies focus on the recovery of dysprosium from various sources, like permanent magnet scraps. This research is vital in understanding the lifecycle of dysprosium carbonate and its sustainable use, particularly in the context of its critical role in modern technology and limited natural availability (Yoon et al., 2015).

6. Use in Advanced Energy Technologies

Investigations into dysprosium's role in green energy technologies reveal its critical importance, particularly in the manufacturing of permanent magnets used in electric vehicles and wind turbines. This research underscores the strategic value of dysprosium carbonate in the future of sustainable energy and the necessity of ensuring a stable supply chain (Hoenderdaal et al., 2013).

Safety And Hazards

Dysprosium carbonate is a chemical that should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The crystallization of amorphous dysprosium carbonate (ADC) has been studied in air and in solution . This poorly-ordered precursor, Dy2(CO3)3·4H2O, was synthesized in solution at ambient temperature . Its properties and crystallization pathways were studied with powder X-ray diffraction, Fourier . The transformation mechanism of dysprosium carbonate follows Ostwald’s rule of stages, where the metastable phase dissolves and recrystallizes to form the stable basic dysprosium carbonate phase .

特性

IUPAC Name |

dysprosium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Dy/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMZGYYAAPYRV-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Dy+3].[Dy+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3Dy2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50890594 | |

| Record name | Dysprosium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dysprosium carbonate | |

CAS RN |

5066-34-2 | |

| Record name | Carbonic acid, dysprosium(3+) salt (3:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005066342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, dysprosium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50890594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didysprosium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

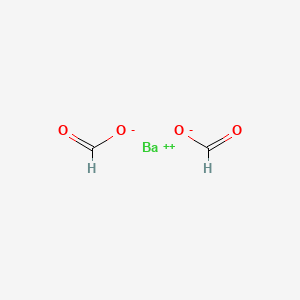

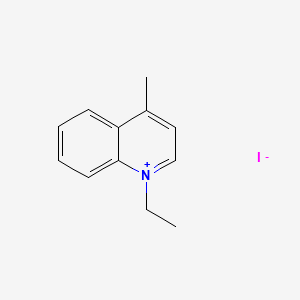

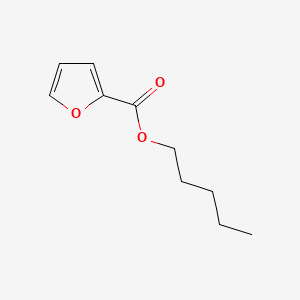

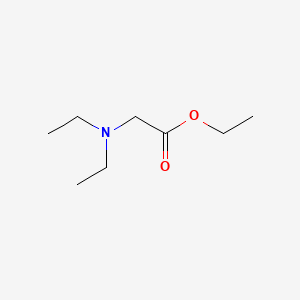

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1594306.png)